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molecular formula C16H20ClN B8741154 9-(4-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene CAS No. 918650-82-5

9-(4-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene

Cat. No. B8741154
M. Wt: 261.79 g/mol
InChI Key: UHHSYBYGTYHXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093388B2

Procedure details

Was prepared according to method A with the following variation: A solution of 4-bromochlorobenzene (1.15 g, 5.98 mmol) in THF (5 mL) was added drop-wise to a solution of n-BuLi (1.6 M in hexanes (4 mL, 6.4 mmol)) at −78° C. and stirred for 30 min. A solution of 9-oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (500 mg, 1.87 mmol) in THF (5 mL) was added. The mixture was stirred for 1 h. White solid Mp. 104.2-107.1° C.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[Li]CCCC.C(OC([N:21]1[CH2:26][CH2:25][C:24]2([CH2:31][CH2:30][C:29](=O)[CH2:28][CH2:27]2)[CH2:23][CH2:22]1)=O)(C)(C)C>C1COCC1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([C:29]2[CH2:30][CH2:31][C:24]3([CH2:25][CH2:26][NH:21][CH2:22][CH2:23]3)[CH2:27][CH:28]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CCC2(CCNCC2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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